1-(4-Aminophenyl)imidazolidin-2-one
Overview
Description
1-(4-Aminophenyl)imidazolidin-2-one is a chemical compound that falls within the class of imidazolidinones, which are heterocyclic compounds featuring an imidazolidine ring. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of imidazolidin-4-ones, which are closely related to 1-(4-Aminophenyl)imidazolidin-2-one, can be achieved through various methods. One approach involves the reaction of alpha-aminoamides with ketones or aldehydes to yield an imine, followed by intramolecular cyclization . Another method described is a one-pot synthesis from l-amino acid methyl esters, iso-, isothio-, or isoselenocyanates, and alpha-bromoketones . Additionally, a solid-phase synthesis method has been reported for the generation of 1,2,5-trisubstituted imidazolidin-4-ones, which involves a microwave-assisted condensation of an alpha-amino amide on solid support with an aldehyde .
Molecular Structure Analysis
The molecular structure of imidazolidin-4-ones has been studied using various spectroscopic techniques. For instance, the structure of 2-amino-4H-imidazol-4-ones was confirmed by 1H NMR, MS, and IR spectroscopy . X-ray crystallographic analysis has been used to determine the absolute stereochemistry of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione derivatives, which are structurally related to imidazolidin-4-ones . Similarly, the crystal structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione provided insights into the nonplanar conformation of the compound and the intermolecular interactions stabilizing it .
Chemical Reactions Analysis
Imidazolidin-4-ones can participate in various chemical reactions due to their reactive nature. They have been used as key templates in the catalytic enantioselective synthesis of N,C(alpha),C(alpha)-trisubstituted alpha-amino acid derivatives . The reactivity of imidazolidin-4-ones allows for the construction of tetrasubstituted stereogenic centers and provides access to N-substituted alpha-amino acid derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidin-4-ones and related compounds are influenced by their molecular structure. The presence of substituents on the imidazolidine ring can affect the compound's polarity, solubility, and reactivity. For example, the solvent polarity was found to have a significant influence on the rate of the second condensation reaction in the synthesis of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione derivatives . The intermolecular interactions, such as hydrogen bonding and weak C-H...pi interactions, also play a role in the stability and conformation of these compounds .
Scientific Research Applications
Stereoselectivity in Bioactive Oligopeptides Synthesis
1-(4-Aminophenyl)imidazolidin-2-one, and its related imidazolidin-4-ones, are significant in the synthesis of bioactive oligopeptides. They are used as skeletal modifications in these peptides, either as proline surrogates or for protecting the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. A notable discovery in this area is the unanticipated stereoselectivity in the reaction of primaquine alpha-aminoamides with certain substituted benzaldehydes, where intramolecular hydrogen bonds involving the C=O oxygen of the o-substituent play a critical role (Ferraz et al., 2007).
Biological Activities and Synthesis
Imidazolidin-4-one derivatives showcase a range of biological activities, such as antimalarial and antiproliferative activities for melanoma. They are also widely used in peptidomimetics and as chiral auxiliaries in synthesizing amino acids and other compounds. Their synthesis typically involves condensation of protected amino acids or peptides with carbonyl compounds followed by intramolecular cyclization (Zhenghu Xu et al., 2010).
Application in Prodrug Design
The stability of imidazolidin-4-ones derived from N-(α-aminoacyl) derivatives of antimalarial drugs like primaquine and ketones has implications for prodrug design. The kinetics of hydrolysis of these derivatives reveal potential for use as slow drug release prodrugs (Chambel et al., 2006).
Solid Phase Synthesis and Gold Catalysis
Solid phase synthesis of imidazolidin-2-ones, employing gold-catalyzed cycloisomerization, has been demonstrated. This method shows the potential of solid phase synthesis and homogeneous gold catalysis as an efficient tool for generating drug-like heterocycles (La-Venia et al., 2016).
Safety And Hazards
Future Directions
Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles . This suggests that there is ongoing interest in the development and study of these compounds.
properties
IUPAC Name |
1-(4-aminophenyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6,10H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJMZNOYNSCQNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548484 | |
Record name | 1-(4-Aminophenyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)imidazolidin-2-one | |
CAS RN |
89518-99-0 | |
Record name | 1-(4-Aminophenyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-aminophenyl)imidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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